
1-Hexadecyl-2,4-dimethylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexadecyl-2,4-dimethylpyridin-1-ium iodide is a quaternary ammonium compound with the molecular formula C23H42N.I. It is known for its surfactant properties and is used in various scientific and industrial applications. The compound is characterized by a long hexadecyl chain attached to a pyridinium ring, which contributes to its amphiphilic nature.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexadecyl-2,4-dimethylpyridin-1-ium iodide can be synthesized through a quaternization reaction. The process typically involves the reaction of 2,4-dimethylpyridine with hexadecyl iodide in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions for several hours to ensure complete quaternization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the production of a high-quality product.
Chemical Reactions Analysis
Types of Reactions: 1-Hexadecyl-2,4-dimethylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine structure.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions include pyridine N-oxides, dihydropyridines, and various substituted pyridinium compounds.
Scientific Research Applications
1-Hexadecyl-2,4-dimethylpyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic reactants.
Biology: The compound is employed in the study of cell membranes due to its surfactant properties, which help in the solubilization of membrane proteins.
Industry: The compound is used in the formulation of detergents and emulsifiers, enhancing the stability and performance of various products.
Mechanism of Action
The mechanism of action of 1-hexadecyl-2,4-dimethylpyridin-1-ium iodide is primarily based on its surfactant properties. The long hydrophobic hexadecyl chain interacts with hydrophobic substances, while the positively charged pyridinium ring interacts with hydrophilic substances. This dual interaction facilitates the formation of micelles, which can encapsulate and transport hydrophobic molecules in aqueous environments.
Comparison with Similar Compounds
1,4-Dimethylpyridinium iodide: This compound lacks the long hexadecyl chain, making it less effective as a surfactant.
Cetylpyridinium chloride: Similar in structure but with a chloride ion instead of iodide, it is commonly used in mouthwashes and antiseptics.
Uniqueness: 1-Hexadecyl-2,4-dimethylpyridin-1-ium iodide is unique due to its combination of a long hydrophobic chain and a positively charged pyridinium ring, which provides superior surfactant properties compared to similar compounds.
Properties
CAS No. |
78191-89-6 |
|---|---|
Molecular Formula |
C23H42IN |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
1-hexadecyl-2,4-dimethylpyridin-1-ium;iodide |
InChI |
InChI=1S/C23H42N.HI/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-20-18-22(2)21-23(24)3;/h18,20-21H,4-17,19H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
WZVMUASQFNKICQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=C(C=C(C=C1)C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


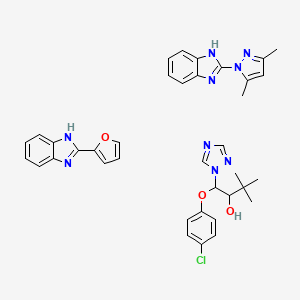
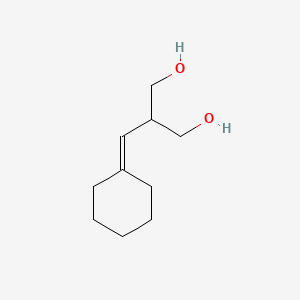
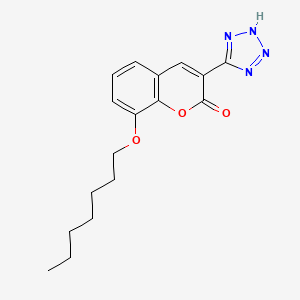
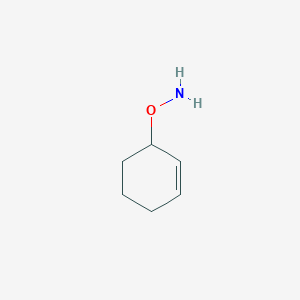
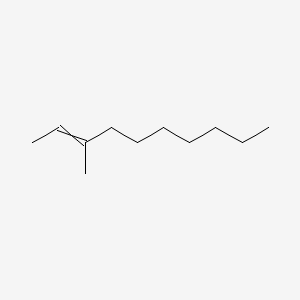
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14438431.png)
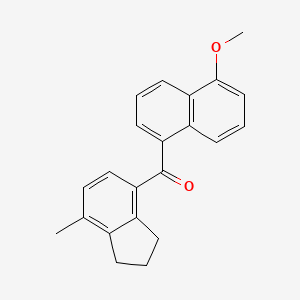
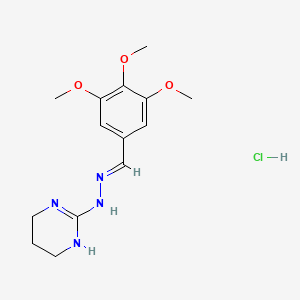
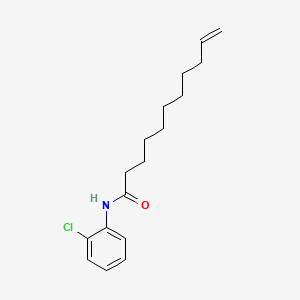
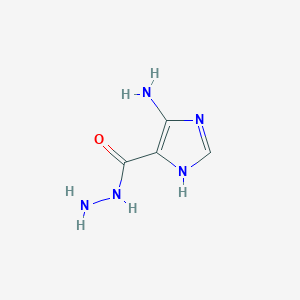
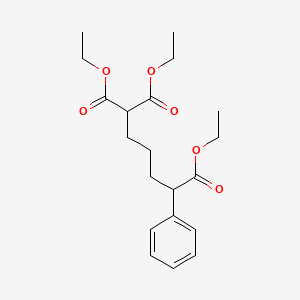
![2-[({2-Ethyl-3-[(oxiran-2-yl)methoxy]hexyl}oxy)methyl]oxirane](/img/structure/B14438469.png)


